2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine
Description
This compound is a pyrimidine derivative substituted with a 3,5-dimethylpyrazole group at position 2, a diphenylmethylpiperazine moiety at position 4, and a methyl group at position 5. The diphenylmethylpiperazine group may enhance lipophilicity and binding affinity to biological targets, while the pyrazole ring contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-20-19-25(29-27(28-20)33-22(3)18-21(2)30-33)31-14-16-32(17-15-31)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,26H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLJYDHMFXIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, starting from easily accessible precursors. The key steps include:
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
- Piperazine Derivative Formation : The diphenylmethyl piperazine component is synthesized through standard piperazine reactions, which may involve alkylation and substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the synthesized pyrazole and piperazine derivatives under controlled conditions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have shown that various substituted pyrazoles can demonstrate significant antibacterial and antifungal activities. In a comparative study involving several pyrazole derivatives, some exhibited moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrazoles are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing central nervous system activities.
Study 1: Antimicrobial Efficacy
In a study conducted by Kale et al., several new 3,5-dimethyl azopyrazole derivatives were synthesized and tested for antimicrobial activity. Among these compounds, one derivative showed comparable efficacy to ciprofloxacin against E. coli, indicating the potential for developing new antimicrobial agents based on this scaffold .
Study 2: Antitumor Properties
A separate investigation into the antitumor properties of pyrazole derivatives found that compounds similar to our target compound significantly inhibited the growth of various cancer cell lines. The study highlighted the role of specific substituents in enhancing cytotoxicity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4 |
| Molecular Weight | 364.49 g/mol |
| Antimicrobial Activity | Moderate against E. coli |
| Antitumor Activity | Significant inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other pyrimidine-pyrazole hybrids. Key analogues include:
Key Observations :
Challenges :
- Introducing the bulky diphenylmethylpiperazine group may require optimized reaction conditions to avoid steric hindrance.
Crystallographic and Conformational Analysis
- SHELX Refinement : Structural data for similar compounds (e.g., ) are refined using SHELXL, highlighting planar pyrimidine cores and torsional angles influenced by substituents .
- Diphenylmethylpiperazine: Likely induces non-planar conformations due to steric bulk, affecting molecular packing and solubility.
Pharmacological Implications
While direct biological data for the target compound are unavailable, insights from analogues suggest:
- Piperazine Derivatives: Methylpiperazine in may target adenosine receptors, whereas diphenylmethylpiperazine could enhance selectivity for serotonin or dopamine receptors.
- Hydrazinyl Analogues : Compounds like may exhibit antiviral or anticancer activity, but the target’s piperazine group might shift its pharmacological profile toward CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
